(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide
Overview
Description
(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to the second carbon of the propanoic acid chain, with a phenyl group attached to the third carbon. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide typically involves the reaction of a suitable precursor with hydroxylamine. One common method involves the use of a protected amino acid derivative, which undergoes a series of reactions to introduce the aminooxy group. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction, but they often involve the use of solvents such as water, methanol, or dichloromethane, and may require specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can yield amines. Substitution reactions can produce a variety of products depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein modification.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide include other amino acid derivatives with aminooxy groups, such as (2S)-2-(Aminooxy)-3-methylbutanoic acid and (2S)-2-(Aminooxy)-3-ethylpentanoic acid.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a phenyl group attached to the third carbon of the propanoic acid chain. This structure imparts unique chemical properties and reactivity, making it valuable for specific scientific research applications.
Properties
IUPAC Name |
(2S)-2-aminooxy-3-phenylpropanoic acid;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENJJZAVLSPBIZ-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)ON.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73086-97-2 | |
Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73086-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-carboxy-3-phenylpropoxyammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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